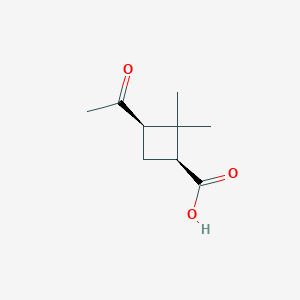

(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid

Description

(1S,3R)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative characterized by a strained four-membered ring system with acetyl and carboxylic acid substituents. Its stereochemistry (1S,3R) confers unique conformational rigidity, making it valuable in peptide synthesis and drug development. The compound’s structure is stabilized by intramolecular hydrogen bonds, as observed in high-resolution NMR studies of cyclobutane-containing peptides . Its molecular formula is C₉H₁₄O₃ (MW: 170.21), with a CAS number of 22571-78-4 .

Properties

IUPAC Name |

(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKBNZKASVATD-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@@H](C1(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442670 | |

| Record name | (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28587-41-9 | |

| Record name | (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutane ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction of the acetyl group may produce alcohols.

Scientific Research Applications

(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may be studied for potential biological activity.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The acetyl and carboxylic acid groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The cyclobutane ring structure may also play a role in its unique properties and interactions.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

(1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic Acid :

This enantiomer shares the same molecular formula and weight as the (1S,3R) form but exhibits reversed stereochemistry. Such enantiomeric pairs often display divergent biological activities due to chiral recognition in biological systems. For example, (1R,3S) derivatives are used in racemic mixtures (e.g., rac-(1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid ) for comparative studies .- tert-Butyl Carbamate Derivatives: Derivatives like (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid (C₁₂H₂₁NO₄, MW: 243.31) introduce protective groups that enhance solubility and stability during peptide synthesis . The Boc group (tert-butoxycarbonyl) is a common strategy to protect amines in solid-phase synthesis.

Functional Group Modifications

- 2-[(1R,3R)-3-Acetyl-2,2-dimethylcyclobutyl]acetic Acid (C₁₀H₁₆O₃, MW: 184.23): This compound replaces the carboxylic acid directly attached to the cyclobutane with an acetic acid side chain.

- Amino Derivatives: The hydrochloride salt of (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid (C₇H₁₃NO₂·HCl, MW: 179.64) substitutes the acetyl group with an amine, transforming the molecule from a ketone to a primary amine. This modification is critical for applications in β-peptide synthesis .

Conformational Analysis

X-ray crystallography reveals that the cyclobutane ring in (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid adopts a semi-chair conformation with a dihedral angle of 17.5° , distinct from related compounds:

- (±)-cis-Pinonic Acid: Dihedral angle = 29.8° .

- (±)-trans-Pinonic Acid: Dihedral angle = 19.1° .

- (1S,3S)-(+)-cis-3-Acetyl-2,2-dimethylcyclobutaneacetic Acid : Dihedral angle = 25.5° .

Smaller dihedral angles correlate with reduced ring strain and enhanced rigidity, influencing binding affinity in peptide-based drug candidates.

Physicochemical and Commercial Comparison

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Dihedral Angle | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₁₄O₃ | 170.21 | 17.5° | Acetyl, Carboxylic Acid |

| (±)-cis-Pinonic Acid | C₁₀H₁₆O₃ | 184.23 | 29.8° | Acetyl, Carboxylic Acid |

| (1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | C₉H₁₄O₃ | 170.21 | N/A | Acetyl, Carboxylic Acid |

| 2-[(1R,3R)-3-Acetyl-2,2-dimethylcyclobutyl]acetic acid | C₁₀H₁₆O₃ | 184.23 | N/A | Acetyl, Acetic Acid |

Commercial Availability and Pricing

- The (1S,3R) form is supplied by Hangzhou Weck Chemical Industry Co., Ltd. and Taizhou Jiakang Chemical Co., Ltd. , with prices ranging from $2,400/g (small-scale) to $5,600/5g for tert-butyl ester derivatives .

- Enantiomeric mixtures (e.g., rac-(1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid ) are priced at €629/50mg (CymitQuimica) .

Biological Activity

(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring structure with specific stereochemistry. The compound is characterized by the presence of both an acetyl group and a carboxylic acid group , which contribute to its unique chemical reactivity and potential biological activities.

- IUPAC Name: this compound

- Molecular Formula: C9H14O3

- CAS Number: 288848-24-8

- Molecular Weight: 170.21 g/mol

- Purity: Typically around 97% in commercial preparations

The biological activity of this compound is largely attributed to its functional groups. The acetyl and carboxylic acid moieties are known to participate in various biochemical pathways, potentially influencing enzyme activity and receptor interactions.

Potential Biological Pathways

- Enzyme Inhibition : The carboxylic acid group may interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Binding : The acetyl group can enhance lipophilicity, aiding in the binding to lipid membranes or hydrophobic pockets in proteins.

Research Findings

Recent studies have explored the compound's potential as a therapeutic agent. For instance:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Some research indicates that compounds with similar structures may reduce inflammation markers in vitro.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 50 | Staphylococcus aureus |

| Derivative B | 50 | Escherichia coli |

Study 2: Anti-inflammatory Properties

In a controlled in vitro study, the compound was assessed for its ability to inhibit the production of pro-inflammatory cytokines. Results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 30% at a concentration of 100 µM.

| Concentration (µM) | TNF-α Inhibition (%) |

|---|---|

| 0 | 0 |

| 50 | 15 |

| 100 | 30 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds such as:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (1S,3R)-3-acetyl-2,2-dimethylcyclopentane-1-carboxylic acid | Cyclopentane Ring | Moderate antimicrobial activity |

| (1S,3R)-3-acetyl-2,2-dimethylcyclohexane-1-carboxylic acid | Cyclohexane Ring | Stronger anti-inflammatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.